

Technical Guide: Structure Elucidation of Methyl 5-bromo-2,3-dihydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 5-bromo-2,3-dihydroxybenzoate*

Cat. No.: *B584543*

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive guide to the structural elucidation of **Methyl 5-bromo-2,3-dihydroxybenzoate**, detailing the analytical techniques and data interpretation required for its unambiguous identification.

Introduction

Methyl 5-bromo-2,3-dihydroxybenzoate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted benzene ring with hydroxyl, carboxylate, and bromine functionalities, necessitates a multi-technique approach for complete characterization. This guide outlines the expected outcomes from key analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this specific compound, the following sections present predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ^1H NMR Data for **Methyl 5-bromo-2,3-dihydroxybenzoate** (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	1H	2-OH
~9.5	Singlet (broad)	1H	3-OH
~7.4	Doublet	1H	H-6
~7.1	Doublet	1H	H-4
~3.8	Singlet	3H	-OCH ₃

Table 2: Predicted ^{13}C NMR Data for **Methyl 5-bromo-2,3-dihydroxybenzoate** (in DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~168	C=O (ester)
~148	C-2
~145	C-3
~125	C-6
~120	C-4
~118	C-1
~110	C-5
~52	-OCH ₃

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The presence of bromine is expected to produce a characteristic isotopic

pattern.

Table 3: Predicted Mass Spectrometry Data for **Methyl 5-bromo-2,3-dihydroxybenzoate** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
246/248	High	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
215/217	Moderate	[M - OCH ₃] ⁺
187/189	Moderate	[M - COOCH ₃] ⁺
159	Low	[M - Br] ⁺
137	Moderate	[M - Br - CO] ⁺
109	High	[Dihydroxybenzyne] ⁺

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Frequencies for **Methyl 5-bromo-2,3-dihydroxybenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3300	Broad, Strong	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
1720-1700	Strong	C=O stretch (ester)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1300-1200	Strong	C-O stretch (ester and phenol)
~1100	Medium	C-O stretch
850-800	Strong	C-H bend (out-of-plane)
700-600	Medium	C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for **Methyl 5-bromo-2,3-dihydroxybenzoate** (in Methanol)

λ_{max} (nm)	Description
~220	$\pi \rightarrow \pi^*$ transition
~260	$\pi \rightarrow \pi^*$ transition
~300	$n \rightarrow \pi^*$ transition

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Methyl 5-bromo-2,3-dihydroxybenzoate**.

NMR Spectroscopy

3.1.1. Sample Preparation

- Accurately weigh 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean, dry NMR tube.
- Gently agitate the tube to ensure complete dissolution.

3.1.2. Data Acquisition (1H and ^{13}C NMR)

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

- Acquire a standard one-pulse ^1H NMR spectrum.
- Acquire a proton-decoupled ^{13}C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Integrate the ^1H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization)

3.2.1. Sample Introduction

- Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.^[1]
- Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph (GC-MS).

3.2.2. Ionization and Analysis

- Vaporize the sample in the ion source.
- Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.^[2]
- Accelerate the resulting ions into the mass analyzer.
- Separate the ions based on their mass-to-charge ratio (m/z).
- Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

3.3.1. Sample Preparation (KBr Pellet Method)

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.^{[3][4][5]}

- Place the resulting fine powder into a pellet-forming die.
- Apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.^[5]

3.3.2. Data Acquisition

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

3.4.1. Sample Preparation

- Prepare a stock solution of the sample by dissolving a known mass in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
- Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Use the pure solvent as a blank.^{[6][7]}

3.4.2. Data Acquisition

- Turn on the spectrophotometer and allow the lamps to warm up.^{[8][9]}
- Set the desired wavelength range for the scan.
- Fill a quartz cuvette with the blank solution and place it in the sample holder to measure the baseline.^{[8][9]}
- Rinse the cuvette with the sample solution before filling it.

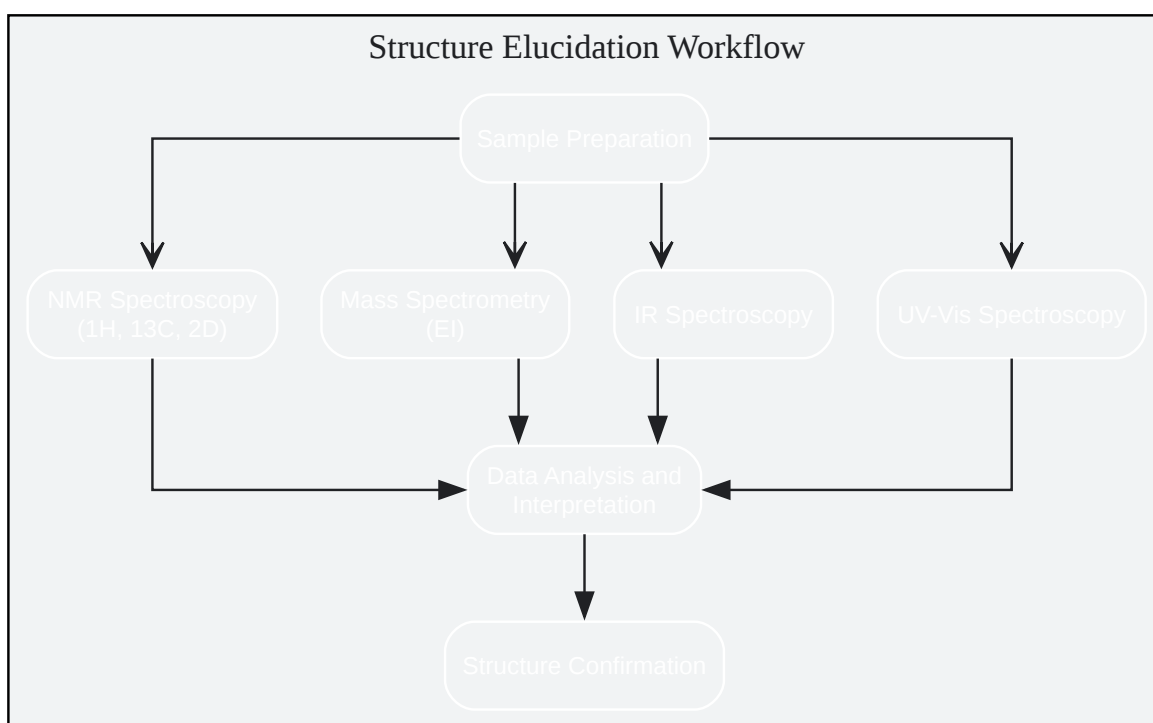
- Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Visualizations

Structure and Numbering

Caption: Chemical structure of **Methyl 5-bromo-2,3-dihydroxybenzoate** with atom numbering.

Structure Elucidation Workflow



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Caption: Logical workflow for the structure elucidation of an organic compound.

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